4,4-dichlorobutanoic acid
Overview
Description
4,4-Dichlorobutanoic acid is a synthetic compound . It has a molecular formula of C4H6Cl2O2 . The compound is also known as DCBA.
Molecular Structure Analysis
The molecular structure of this compound consists of a four-carbon chain with two chlorine atoms attached to the fourth carbon and a carboxylic acid group at the end of the chain .Scientific Research Applications
Molecular Docking and Structural Studies
4,4-dichlorobutanoic acid derivatives, such as 6DAMB and 5DAMB, have been studied for their structural and electronic properties. These studies include vibrational spectroscopy and theoretical calculations, revealing insights into their stability, reactivity, and potential as nonlinear optical materials. Additionally, docking studies indicate these derivatives' potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting biological activities relevant to pharmacology (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Psychotropic Activity
Research into 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, which are structurally related to this compound, has shown varying degrees of psychotropic activity. This includes the anxiogenic properties and potential trends towards anxiolytic activity. These findings highlight the role of specific radicals in these compounds' structures, influencing their psychotropic actions (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).
Environmental and Ecotoxicological Impact
Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound closely related to this compound, reveal its widespread environmental impact. This includes concerns over its presence in water, soil, and air due to agricultural use, with potential lethal effects on various species. Research indicates the need for more investigation into its long-term, low-level environmental impacts and the development of regulations to minimize exposure (Islam et al., 2017).
Biodegradation and Phytoremediation
Innovative approaches in biodegradation and phytoremediation have been explored using bacteria that can degrade related compounds like 2,4-dichlorophenoxyacetic acid. These methods involve using bacterial endophytes to enhance the removal of these herbicides from contaminated soil, offering a promising direction for environmental remediation (Germaine et al., 2006).
Analytical Techniques
Analytical techniques using NMR spectroscopy have been employed to study the enzymatic coupling of pollutants like 2,4-dichlorophenol to humic substances. This method provides insights into the bonding interactions and structural alterations of these compounds, which are crucial for understanding their environmental behavior and degradation pathways (Hatcher et al., 1993).
Properties
IUPAC Name |
4,4-dichlorobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXKPSUSWQDWDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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